

In-Depth Technical Guide: Stability and Storage of trans-Cinnamyl Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl bromide*

Cat. No.: *B146386*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and storage of **trans-cinnamyl bromide** based on publicly available safety data and general chemical principles. Specific quantitative kinetic data on its degradation is limited in the available literature. The proposed degradation pathways and experimental protocols are based on the chemical nature of the compound and analogous structures.

Introduction

trans-Cinnamyl bromide ((2E)-3-Bromo-1-phenyl-1-propene) is a valuable reagent in organic synthesis, notably in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients. As an allylic bromide, its reactivity is beneficial for synthetic transformations but also contributes to its inherent instability. Understanding the factors that affect its stability and the optimal conditions for its storage is crucial for ensuring its quality, efficacy in reactions, and for maintaining a safe laboratory environment.

This guide provides a detailed summary of the known stability profile of **trans-cinnamyl bromide**, recommended storage conditions, potential degradation pathways, and a general protocol for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of trans-**cinnamyl bromide** is presented in Table 1. These properties are essential for its proper handling and storage.

Property	Value
Molecular Formula	C ₉ H ₉ Br
Molecular Weight	197.07 g/mol
Appearance	Light yellow to brown solid or crystalline powder
Melting Point	26-32 °C (78.8-89.6 °F)
Boiling Point	103 °C (217.4 °F) at 22 mmHg
Flash Point	87 °C (188.6 °F)
Solubility	Soluble in methanol. Insoluble in water. [1]
Density	1.332 g/mL at 25 °C

Stability Profile

trans-**Cinnamyl bromide** is stable under recommended storage conditions; however, it is susceptible to degradation from several factors.[\[2\]](#)

3.1. General Stability

Under normal, controlled conditions, trans-**cinnamyl bromide** is considered stable.[\[2\]](#) However, deviations from these conditions can lead to its decomposition.

3.2. Factors Affecting Stability

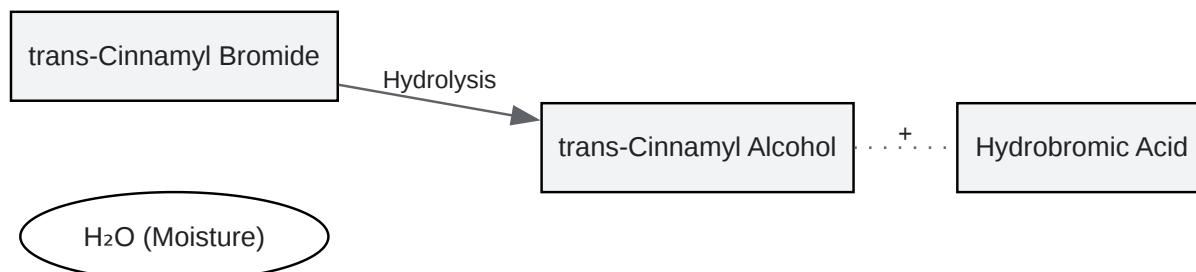
The primary factors that adversely affect the stability of trans-**cinnamyl bromide** are exposure to moisture, light, heat, and incompatible materials.

- **Moisture:** As an alkyl halide, trans-**cinnamyl bromide** is susceptible to hydrolysis. Contact with water can lead to the formation of trans-cinnamyl alcohol and hydrobromic acid. The rate of hydrolysis is expected to be influenced by pH and temperature.

- Light: The compound is light-sensitive.[1][3] Exposure to light, particularly UV radiation, can promote the formation of radical species, leading to polymerization or other degradation reactions.
- Heat: Elevated temperatures can accelerate the rate of decomposition. It is a combustible material, and containers may explode when heated.
- Incompatible Materials: Contact with strong oxidizing agents and strong bases can lead to vigorous and potentially hazardous reactions.[4]

Recommended Storage and Handling Conditions

To maintain the integrity and prevent hazardous situations, the following storage and handling conditions are recommended based on available safety data sheets.[4][5][6]

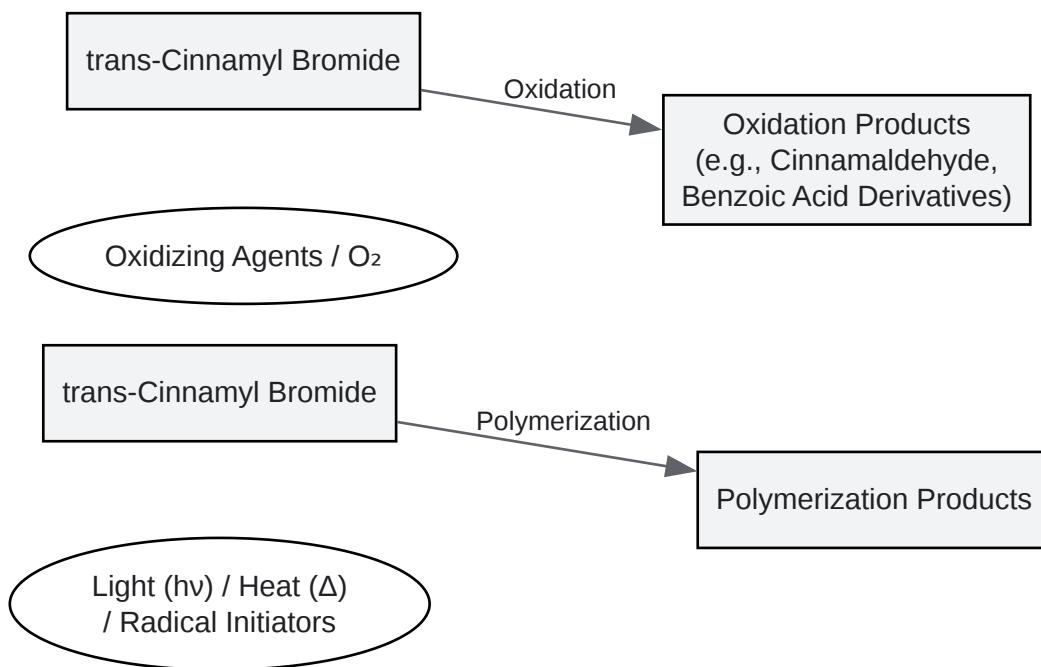

Condition	Recommendation	Rationale
Temperature	Keep refrigerated (2-8 °C).[3] [4]	To minimize thermal degradation and maintain stability.
Atmosphere	Store in a dry, well-ventilated place.[4][5]	To prevent hydrolysis due to moisture and to disperse any potential vapors.
Light Exposure	Store in a light-resistant container, protected from direct sunlight.[2][6]	To prevent photolytic degradation.
Container	Keep container tightly closed.[2][4][5][6]	To prevent ingress of moisture and air.
Incompatibilities	Store away from strong oxidizing agents and strong bases.[4]	To avoid exothermic and hazardous chemical reactions.
Handling	Handle in an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when handling small quantities for high-purity applications. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4][5]	To minimize exposure to moisture and oxygen and ensure personnel safety.

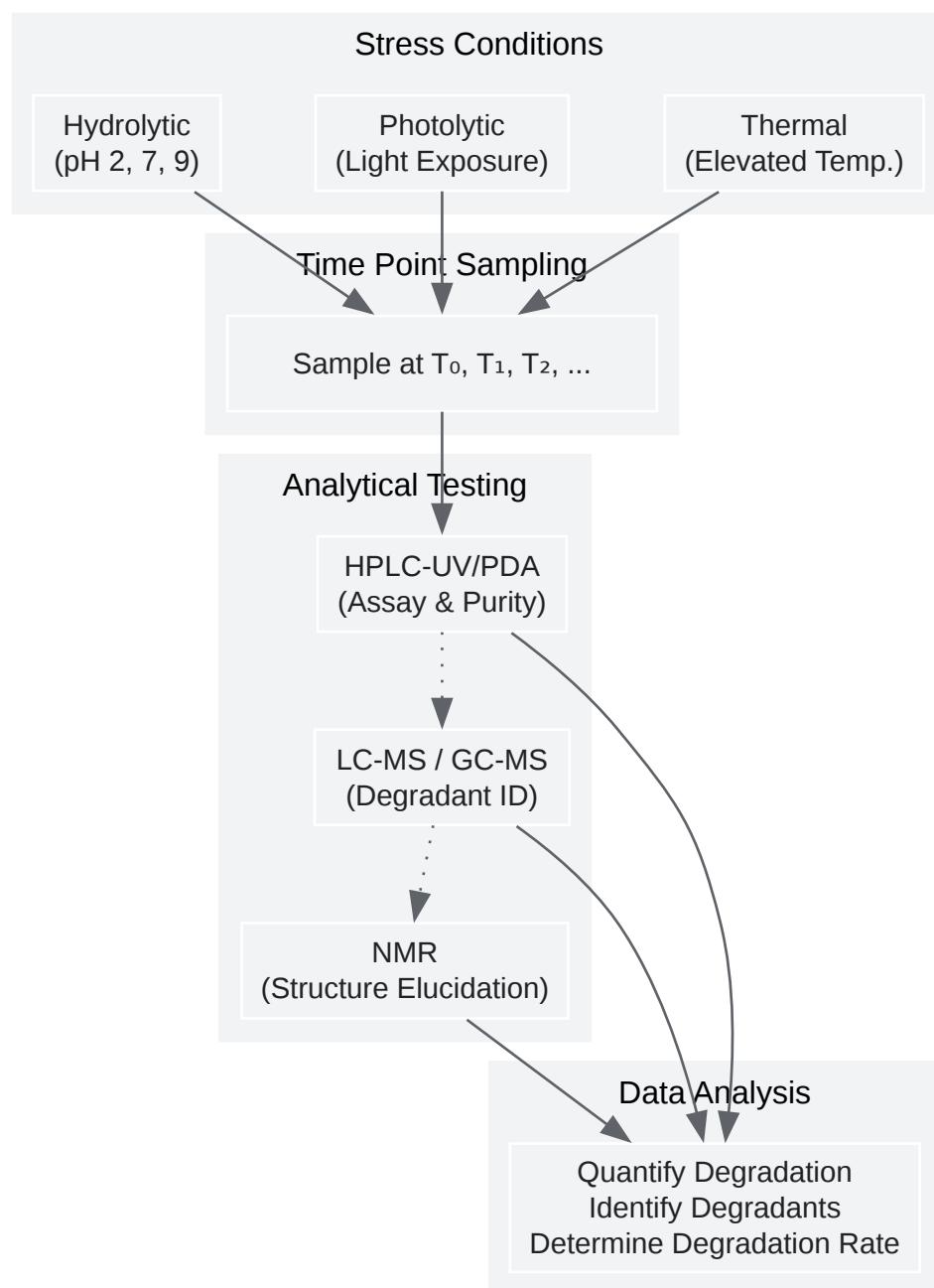
Potential Degradation Pathways

While specific studies detailing the degradation pathways of trans-**cinnamyl bromide** are not readily available, based on its chemical structure as an allylic bromide, the following degradation pathways can be inferred.

5.1. Hydrolysis

The primary degradation pathway upon exposure to water is hydrolysis, which is a nucleophilic substitution reaction (SN1 or SN2) yielding trans-cinnamyl alcohol and hydrobromic acid.




[Click to download full resolution via product page](#)

Caption: Inferred hydrolysis degradation pathway of trans-**cinnamyl bromide**.

5.2. Oxidation

In the presence of oxidizing agents or atmospheric oxygen over time, oxidation of the allylic system or the phenyl ring can occur, leading to various oxidation products such as cinnamaldehyde or benzoic acid derivatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [In-Depth Technical Guide: Stability and Storage of trans-Cinnamyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146386#trans-cinnamyl-bromide-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com